molecular formula C44H68O19 B1197392 Acetylthevetin B CAS No. 82145-55-9

Acetylthevetin B

Cat. No. B1197392
CAS RN: 82145-55-9
M. Wt: 901 g/mol
InChI Key: ILSCMGXPNCDKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylthevetin B (ATB) is a cardiac glycoside derived from the seed of Thevetia peruviana (Pers) K Schum (yellow oleander). It has been found to exhibit antitumor activity but also has potential cardiac toxicity . It’s part of a class of natural products known as cardiac glycosides, which have a steroid-like structure containing an unsaturated lactone ring and a sugar chain .


Synthesis Analysis

The synthesis of Acetylthevetin B involves the use of chitosan-Pluronic P123 (CP) micelle encapsulation. Two ATB-loaded CP micelles (ATB-CP1, ATB-CP2) were prepared using an emulsion/solvent evaporation technique . They were spherical in shape with a particle size of 40–50 nm, showed a neutral zeta potential, and had acceptable encapsulation efficiency (>90%) .


Molecular Structure Analysis

Acetylthevetin B is a cardiac glycoside, which means it has a steroid-like structure containing an unsaturated lactone ring and a sugar chain . Six thevetia cardiac glycosides or thevetosides (thevetin A, B, and C, acetylthevetin A, B and C) were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .


Chemical Reactions Analysis

The chemical reactions involving Acetylthevetin B primarily concern its encapsulation in chitosan-Pluronic P123 (CP) micelles for enhanced therapeutic efficacy against lung cancer cells . The encapsulation process involves an emulsion/solvent evaporation technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acetylthevetin B are characterized by its encapsulation in chitosan-Pluronic P123 (CP) micelles. These micelles are spherical in shape with a particle size of 40–50 nm and show a neutral zeta potential .

Future Directions

The future directions for Acetylthevetin B involve enhancing its antitumor action and decreasing its adverse effects via chitosan-Pluronic P123 (CP) micelle encapsulation . It may serve as a promising antitumor chemotherapeutic agent for lung cancer, and its antitumor efficacy was significantly improved by CP micelles, with lower adverse effects .

properties

CAS RN

82145-55-9

Product Name

Acetylthevetin B

Molecular Formula

C44H68O19

Molecular Weight

901 g/mol

IUPAC Name

[2-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3

InChI Key

ILSCMGXPNCDKNU-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

synonyms

acetylthevetin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.